4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C22H30N4O3S, with a molecular weight of approximately 446.57 g/mol. It features a sulfonamide moiety, which is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group may influence the inhibition or activation of these targets, leading to therapeutic effects.
Antidiabetic Effects
Recent studies have indicated that compounds similar to This compound exhibit significant antidiabetic properties. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides have been shown to act as glucokinase (GK) activators, promoting glucose homeostasis without inducing hypoglycemia or dyslipidemia in diabetic models . This suggests that our compound may also possess similar beneficial effects in managing type 2 diabetes mellitus.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that sulfonamide derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For example, compounds with similar structural motifs have been explored for their ability to induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific enzymes linked to cancer progression and metabolic disorders. For example, compounds targeting glucokinase have been shown to protect pancreatic beta-cells from apoptosis induced by streptozotocin .
In Vivo Studies
In vivo studies using diabetic mouse models have revealed that certain derivatives can significantly improve glucose tolerance without causing adverse effects such as hypoglycemia. These findings highlight the potential for this compound in therapeutic applications for diabetes management .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-30-24-17-16-23(21-10-7-11-22(25(21)24)27(30)32)28-26(31)18-12-14-20(15-13-18)35(33,34)29(2)19-8-5-4-6-9-19/h7,10-17,19H,3-6,8-9H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOIYULDABXTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCCC5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.